Cas no 1240569-43-0 (3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one)

3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a specialized organic compound featuring a ketone group linked to a 2-methylpiperazine moiety. Its unique structure, combining a sterically hindered carbonyl group with a substituted piperazine ring, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits enhanced stability due to the presence of tertiary carbon centers, while the methylpiperazine group contributes to its reactivity in nucleophilic substitution and condensation reactions. This makes it particularly useful for the development of bioactive molecules, including potential CNS-targeting agents. Its well-defined molecular architecture allows for precise modifications, facilitating research in medicinal chemistry and drug discovery.
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one structure
1240569-43-0 structure
Product name:3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
CAS No:1240569-43-0
MF:C11H22N2O
MW:198.305182933807
MDL:MFCD16811535
CID:4690243

3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
    • CC1CNCCN1C(=O)CC(C)(C)C
    • 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
    • MDL: MFCD16811535
    • Inchi: 1S/C11H22N2O/c1-9-8-12-5-6-13(9)10(14)7-11(2,3)4/h9,12H,5-8H2,1-4H3
    • InChI Key: UNHOPWPCJIMEQB-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)(C)C)N1CCNCC1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Topological Polar Surface Area: 32.299

3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB423587-1 g
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
1240569-43-0
1g
€616.10 2023-04-24
abcr
AB423587-1g
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one; .
1240569-43-0
1g
€616.10 2025-02-15
abcr
AB423587-5 g
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
1240569-43-0
5g
€1106.00 2023-04-24
abcr
AB423587-10g
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one; .
1240569-43-0
10g
€1553.30 2025-02-15
A2B Chem LLC
AJ27132-100g
3,3-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
1240569-43-0 95+%
100g
$6838.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525352-10g
3,3-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
1240569-43-0 95+%
10g
¥24002.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525352-1g
3,3-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
1240569-43-0 95+%
1g
¥6556.00 2024-08-09
A2B Chem LLC
AJ27132-5g
3,3-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
1240569-43-0 95+%
5g
$1843.00 2024-04-20
abcr
AB423587-5g
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one; .
1240569-43-0
5g
€1106.00 2025-02-15
A2B Chem LLC
AJ27132-10g
3,3-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
1240569-43-0 95+%
10g
$2552.00 2024-04-20

Additional information on 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one

Introduction to 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one (CAS No: 1240569-43-0)

3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one, identified by the Chemical Abstracts Service Number (CAS No) 1240569-43-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework that combines a piperazine moiety with an isobutyl backbone, has garnered attention due to its potential applications in the development of bioactive molecules. The presence of the 2-methylpiperazin-1-yl group introduces a specific electronic and steric environment that can influence its interactions with biological targets, making it a valuable scaffold for drug discovery.

The compound's structural features position it as a candidate for further exploration in various therapeutic areas. The dimethyl substitution on the isobutyl chain contributes to steric hindrance, which can modulate binding affinity and selectivity. This aspect is particularly crucial in medicinal chemistry, where fine-tuning of molecular interactions is essential for achieving desired pharmacological effects. The piperazine ring, a common pharmacophore in many drugs, is known for its ability to engage in hydrogen bonding and salt bridge interactions with biological macromolecules, enhancing binding affinity and improving pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one scaffold can effectively interact with enzymes and receptors involved in neurological and metabolic pathways. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in neurodegenerative diseases. The 2-methylpiperazin-1-yl group, in particular, has been identified as a key feature for modulating binding interactions, potentially leading to the development of novel therapeutic agents.

In parallel, experimental investigations have begun to explore the synthetic pathways for this compound. The synthesis of 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have reported efficient synthetic routes that leverage transition metal catalysis and asymmetric methodologies to introduce the desired functional groups with high enantioselectivity. These synthetic strategies not only facilitate access to this compound but also provide insights into its structural analogs, which could further expand its pharmacological potential.

The pharmaceutical industry has shown interest in exploring derivatives of this compound due to its promising preclinical profiles. The dimethyl substituents and the 2-methylpiperazin-1-yl moiety offer multiple sites for chemical modification, allowing researchers to fine-tune properties such as solubility, metabolic stability, and target specificity. Recent patents and scientific literature highlight several analogs that have been synthesized and evaluated for their biological activity. These studies underscore the versatility of the 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one scaffold as a platform for drug development.

From a regulatory perspective, the handling and characterization of CAS No: 1240569-43-0 must adhere to stringent quality control measures to ensure consistency and safety in research applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the compound. These methods provide critical data for regulatory submissions and ensure that researchers receive material meeting industry standards.

The broader significance of this compound lies in its contribution to advancing our understanding of molecular interactions in drug design. The combination of computational modeling with experimental validation offers a robust approach to discovering new therapeutic agents. As research continues to uncover novel applications for 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one, it is likely that this molecule will play an increasingly important role in pharmaceutical development.

In conclusion,3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one (CAS No: 1240569-43-0) represents a compelling subject of study in medicinal chemistry. Its unique structural features and potential biological activities make it a valuable asset for drug discovery efforts. As scientific methodologies evolve, further exploration of this compound and its derivatives promises to yield new insights into therapeutic interventions across multiple disease areas.

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